3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is a complex organic compound that combines the structural elements of thiophene, benzisothiazole, and hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone typically involves the reaction of 2-thiophenecarbaldehyde with 2-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may be involved in its biological activity. Additionally, the thiophene and benzisothiazole rings can interact with various enzymes and receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxaldehyde: A simpler compound with similar structural elements.
2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazine: The precursor used in the synthesis of the target compound.
Thiophene-2-carboxaldehyde: Another related compound with a thiophene ring.
Uniqueness
2-Thiophenecarbaldehyde 2-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)Hydrazone is unique due to its combination of thiophene, benzisothiazole, and hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H9N3O2S2 |
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Molecular Weight |
291.4 g/mol |
IUPAC Name |
1,1-dioxo-N-[(E)-thiophen-2-ylmethylideneamino]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C12H9N3O2S2/c16-19(17)11-6-2-1-5-10(11)12(15-19)14-13-8-9-4-3-7-18-9/h1-8H,(H,14,15)/b13-8+ |
InChI Key |
MRWRDNMNWFHKLH-MDWZMJQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N/N=C/C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NN=CC3=CC=CS3 |
solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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